Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-
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Overview
Description
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and an azo linkage, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- typically involves multiple steps, starting with the sulfonation of benzene to form benzenesulfonic acid. This is followed by nitration to introduce the nitro group and subsequent azo coupling to form the azo linkage. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation and fuming sulfuric acid for nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The azo linkage and nitro group play crucial roles in these interactions, affecting the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar reactivity.
p-Toluenesulfonic acid: A related compound with a methyl group on the benzene ring.
Phenylsulfonic acid: A simpler aromatic sulfonic acid without additional functional groups
Uniqueness
Benzenesulfonic acid, 2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the azo linkage and nitro group makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
CAS No. |
38850-01-0 |
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Molecular Formula |
C16H14N4O8S |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O8S/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28) |
InChI Key |
WPZBEKVKMIOWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O |
Origin of Product |
United States |
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